N-(2-fluorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S2/c1-11-21-22-18(28-11)27-10-12-7-15(24)16(26-2)8-23(12)9-17(25)20-14-6-4-3-5-13(14)19/h3-8H,9-10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTOUWLYVIFQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores various aspects of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key properties include:
- Molecular Weight : 368.43 g/mol
- LogP (Partition Coefficient) : Indicates moderate lipophilicity which may influence its bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the thiadiazole ring and subsequent functionalization to introduce the methoxy and pyridine moieties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent , particularly through its inhibition of key signaling pathways involved in tumor growth.
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies :
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Heterocycle Variations
- 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole : Thiadiazole-containing analogs (e.g., ) often exhibit enhanced metabolic stability compared to oxadiazoles due to sulfur’s resistance to oxidative degradation. However, oxadiazole derivatives (e.g., ) show superior enzyme inhibition, likely due to stronger hydrogen-bonding interactions.
- 1,2,4-Triazole : Triazole derivatives (e.g., ) demonstrate broader-spectrum antimicrobial activity, attributed to their ability to chelate metal ions in microbial enzymes.
Substituent Effects
- Methoxy vs. Methyl Groups: Methoxy substituents (e.g., in pyridinone or phenyl rings) improve solubility but may reduce membrane permeability compared to methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
